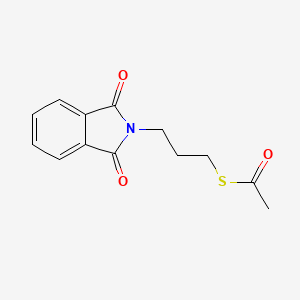

N-(-3-Acetylthiopropyl)phthalimide

Übersicht

Beschreibung

N-(-3-Acetylthiopropyl)phthalimide (ATP) is an important chemical compound used in various scientific research applications. It is a derivative of phthalimide, a heterocyclic aromatic compound, and is used in numerous scientific research applications due to its unique properties. ATP is used in the synthesis of various compounds, such as peptides and proteins, and has been found to be effective in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-(-3-Acetylthiopropyl)phthalimide and related phthalimides are significant in organic chemistry, particularly for synthesizing CF3S-containing molecules. These molecules have applications in pharmaceutical and agrochemical research due to their biological activity. A method involving N-(trifluoromethylthio)phthalimide demonstrates its potential in creating biologically active agents under mild reaction conditions, emphasizing its utility in organic synthesis (Pluta, Nikolaienko, & Rueping, 2014).

Photodecarboxylation in Green Chemistry

Phthalimides, including derivatives like N-Acetoxyphthalimides, are known for efficient photodecarboxylation reactions. These are applied in synthesizing macrocyclic compounds and bioactive addition adducts. Their mild reaction conditions make them attractive for green chemistry applications, and they've been successfully used in novel photoreactor devices, including continuous flow reactors (Mumtaz, Robertson, & Oelgemöller, 2018).

Photoinitiated Domino Reactions

Phthalimides like N-(adamantyl)phthalimides undergo photochemical reactions upon direct irradiation, leading to new products through domino reactions. These reactions, involving intramolecular gamma-H abstractions, are pivotal in creating complex molecular structures and have implications in material science and medicinal chemistry (Horvat et al., 2009).

Solubility and Thermodynamics

The solubility and thermodynamics of phthalimide derivatives, including N-substituted ones, are crucial for their application in various solvents. Understanding these properties helps in the development of more efficient and targeted pharmaceuticals and chemicals. Studies on 3-chloro-N-phenyl-phthalimide, for instance, provide insights into preferential solvation in different solvent mixtures (Aldana et al., 2016).

Catalytic Applications

The catalytic hydrogenation of phthalimide and its derivatives, such as the conversion into isoindolin-1-one, is significant in chemical synthesis. Understanding the effects of trifluoroacetic acid and iron(II) sulphate in promoting these reactions expands the utility of these compounds in industrial processes (McAlees, McCrindle, & Sneddon, 1977).

Nonlinear Optical and Piezoelectric Properties

Chiral phthalimides have shown significant nonlinear optical and piezoelectric properties, making them potential candidates for applications in electronics and material science. The investigation of their hyperpolarizability and second-harmonic generation response opens avenues in developing new materials with unique electrical properties (Singh et al., 2013).

Wirkmechanismus

Target of Action

Phthalimides, including N-(-3-Acetylthiopropyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials It’s known that some phthalimide derivatives target cereblon (crbn), a substrate recognition receptor for cullin 4 ring e3 ubiquitin ligase (crl4) .

Mode of Action

For instance, thalidomide and its derivatives bind to CRBN, inducing the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .

Biochemical Pathways

Phthalates, including phthalimides, are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The metabolic pathways involved in degradation are proposed and identified through intermediates produced during the degradation process .

Pharmacokinetics

For example, some phthaloyl glycine derivatives showed improved pharmacokinetic profiles, longer half-life, and mean residence time compared to phthaloyl glycine .

Result of Action

Some phthalimide derivatives have shown anti-inflammatory activity . Additionally, certain phthalimide derivatives have shown antifungal, anti-biofilm, and anti-hyphal effects against various Candida strains .

Action Environment

The action of N-(-3-Acetylthiopropyl)phthalimide can be influenced by various environmental factors. For instance, the degradation of phthalates by microorganisms can be affected by the presence of oxygen, indicating that aerobic, anaerobic, and facultative conditions can influence the compound’s action .

Eigenschaften

IUPAC Name |

S-[3-(1,3-dioxoisoindol-2-yl)propyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9(15)18-8-4-7-14-12(16)10-5-2-3-6-11(10)13(14)17/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSBRSBDZXURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408586 | |

| Record name | N-(-3-Acetylthiopropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(-3-Acetylthiopropyl)phthalimide | |

CAS RN |

221218-66-2 | |

| Record name | N-(-3-Acetylthiopropyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

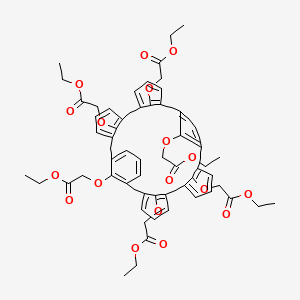

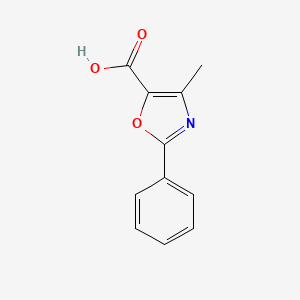

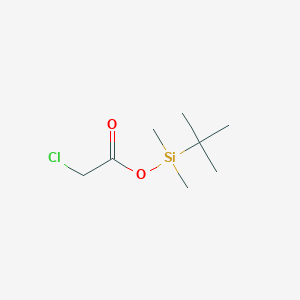

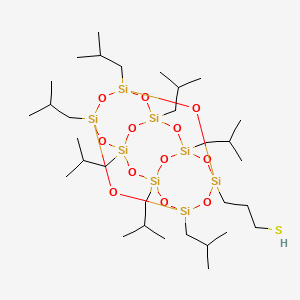

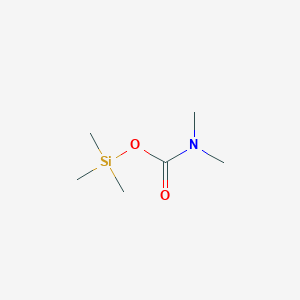

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.